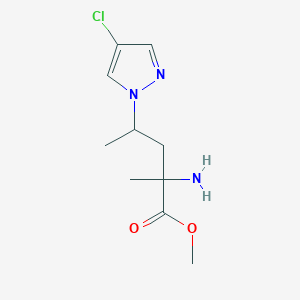

Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoate

Description

Methyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylpentanoate is a synthetic organic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position, linked to a branched pentanoate ester backbone. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity . This compound is notable for its ester functional group, which may enhance lipophilicity and metabolic stability compared to carboxylic acid analogs.

Properties

CAS No. |

1344306-46-2 |

|---|---|

Molecular Formula |

C10H16ClN3O2 |

Molecular Weight |

245.70 g/mol |

IUPAC Name |

methyl 2-amino-4-(4-chloropyrazol-1-yl)-2-methylpentanoate |

InChI |

InChI=1S/C10H16ClN3O2/c1-7(14-6-8(11)5-13-14)4-10(2,12)9(15)16-3/h5-7H,4,12H2,1-3H3 |

InChI Key |

YJXXJPLWKZXLCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)(C(=O)OC)N)N1C=C(C=N1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-chloro-1H-pyrazole with a suitable amino acid derivative in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antileishmanial and antimalarial agent.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylpentanoate involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of the parasite . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Functional Groups

The compound is compared below with three analogs differing in substituents or functional groups.

Table 1: Structural and Molecular Comparison

Impact of Substituents

- Chlorine vs. This could improve binding affinity in biological targets but may also increase toxicity risks.

- Ester vs. Carboxylic Acid : The methyl ester group in the target compound increases lipophilicity, likely improving membrane permeability and metabolic stability relative to the carboxylic acid derivative . However, the acid form may exhibit stronger hydrogen-bonding capacity, influencing solubility and target engagement.

Research Findings and Hypotheses

Stability and Reactivity

- The branched amine and ester groups in the target compound may reduce hydrolysis rates compared to linear analogs, extending shelf life. However, steric hindrance from the methyl group could slow enzymatic activation in biological systems.

Biological Activity

Methyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylpentanoate (CAS Number: 1340252-13-2) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 225.68 g/mol. Its structure features a pyrazole ring, which is known for contributing to various biological activities.

Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The following mechanisms have been associated with similar compounds:

- Inhibition of Proinflammatory Cytokines : Studies have shown that pyrazole derivatives can inhibit the production of nitric oxide (NO) and proinflammatory cytokines in activated microglial cells. This suggests a potential application in neuroinflammatory conditions such as Parkinson's disease .

- Antioxidant Activity : Many pyrazole derivatives demonstrate antioxidant properties, which can protect cells from oxidative stress and contribute to neuroprotection .

Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. Similar compounds have shown to significantly reduce inflammation markers in various models:

| Compound | Inflammation Model | Effect |

|---|---|---|

| CDMPO | LPS-induced microglia | Inhibited NO production and proinflammatory cytokines |

| Other Pyrazoles | Various models | Reduced levels of TNF-alpha and IL-6 |

Neuroprotective Effects

Research into pyrazole derivatives has suggested their role in neuroprotection through modulation of signaling pathways:

- NF-kB Pathway Inhibition : Compounds that inhibit NF-kB activation can prevent neuronal cell death associated with neurodegenerative diseases .

- Behavioral Improvement : Animal studies indicate that treatment with pyrazole derivatives can lead to improvements in behavioral deficits associated with neurotoxicity .

Case Studies

-

Neuroinflammation in Parkinson's Disease :

A study demonstrated that a similar compound reduced microglial activation and improved dopaminergic neuron survival in a mouse model of Parkinson's disease. This was attributed to the inhibition of NF-kB signaling pathways, highlighting the potential for this compound in treating neurodegenerative disorders . -

Cytokine Modulation :

Another investigation focused on the ability of pyrazole derivatives to modulate cytokine release from activated immune cells. The results showed a marked decrease in pro-inflammatory cytokines, suggesting therapeutic applications in autoimmune conditions .

Q & A

Q. What synthetic strategies are recommended for preparing Methyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylpentanoate, and how can reaction conditions be optimized?

- Methodological Answer : A Mannich reaction is a plausible route for introducing the pyrazole moiety, as demonstrated in the synthesis of similar compounds like 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives. Key steps include:

- Substrate Preparation : Reacting a β-keto ester precursor with 4-chloro-1H-pyrazole under basic conditions.

- Optimization : Adjusting pH (e.g., using ammonium acetate buffer), temperature (80–100°C), and stoichiometric ratios of amine donors (e.g., formaldehyde or its derivatives) to improve yield .

- Catalysts : Lewis acids like ZnCl₂ may enhance regioselectivity for the pyrazole substitution .

Characterization via HPLC or TLC can monitor reaction progress, while recrystallization or column chromatography purifies the product.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s stereochemistry and functional groups?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies the methyl ester (δ ~3.6–3.8 ppm for OCH₃), amino protons (δ ~1.5–2.5 ppm), and pyrazole ring protons (δ ~6.5–8.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- IR Spectroscopy : Confirms ester C=O (1720–1740 cm⁻¹) and NH₂ stretches (3300–3500 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]⁺ and fragmentation patterns .

Q. How does the 4-chloro-1H-pyrazol-1-yl group influence the compound’s stability and reactivity?

- Methodological Answer : The electron-withdrawing chloro substituent on the pyrazole ring:

- Enhances stability : Reduces susceptibility to oxidation at the pyrazole N1 position.

- Directs reactivity : Favors electrophilic substitution at the pyrazole C4 position due to meta-directing effects .

Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 1–14 at 40°C for 24h) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve challenges in determining this compound’s crystal structure?

- Methodological Answer :

- Data Collection : High-resolution (<1.0 Å) single-crystal X-ray diffraction data is essential. Use SHELXC/D/E for phase determination and SHELXL for refinement .

- Challenges :

- Disordered moieties : Apply restraints (e.g., DFIX, SIMU) to the methyl ester or pyrazole groups.

- Twinned crystals : Use the TWIN/BASF commands in SHELXL to model twinning ratios .

- Validation : Check R-factors (target: R₁ < 0.05) and residual electron density maps (<0.5 e⁻/ų) .

Q. How can researchers resolve discrepancies between computational models (e.g., DFT) and experimental data (e.g., NMR/X-ray) for this compound?

- Methodological Answer :

- Conformational Analysis : Compare DFT-optimized geometries (B3LYP/6-311+G(d,p)) with X-ray torsional angles. Discrepancies may arise from crystal packing forces not modeled in DFT .

- NMR Shift Predictions : Use software like ACD/Labs or Gaussian to calculate chemical shifts. Deviations >0.5 ppm suggest errors in proton assignment or solvent effects .

- Dynamic Effects : Variable-temperature NMR or MD simulations can assess conformational flexibility .

Q. What strategies are critical for designing biological activity studies targeting pyrazole-containing compounds like this one?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., replacing Cl with Br or adjusting ester groups) to evaluate potency changes. Use in vitro assays (e.g., enzyme inhibition) with IC₅₀ determinations .

- Metabolic Stability : Incubate with liver microsomes to assess ester hydrolysis rates. LC-MS/MS quantifies parent compound and metabolites .

- Toxicity Screening : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.